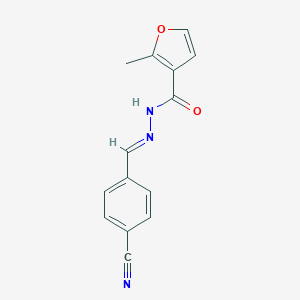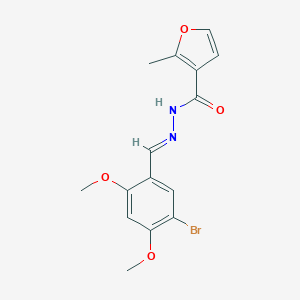![molecular formula C20H19BrN4O4S B322830 3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C20H19BrN4O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield N-(4-methoxybenzoyl)-4-aminobenzenesulfonamide. The final step involves the bromination of this intermediate using bromine or a brominating agent to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) and ligands like triphenylphosphine are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl or polyaryl compounds .
Aplicaciones Científicas De Investigación
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
- 2-(4-bromo-2-chlorophenoxy)-N-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)acetamide
Uniqueness
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19BrN4O4S |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19BrN4O4S/c1-12-10-13(2)23-20(22-12)25-30(27,28)16-7-5-15(6-8-16)24-19(26)14-4-9-18(29-3)17(21)11-14/h4-11H,1-3H3,(H,24,26)(H,22,23,25) |
Clave InChI |
ITKDCIBAQPHBBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322748.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322749.png)
![methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B322751.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B322752.png)
![N-[(2-methoxyphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B322753.png)
![Methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322754.png)
![Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322755.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]butanamide](/img/structure/B322756.png)
![2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B322758.png)


![N-(2-chlorophenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322767.png)
![N-(2-chlorophenyl)-4-[2-(3,7-dimethylocta-2,6-dienylidene)hydrazino]-4-oxobutanamide](/img/structure/B322768.png)
![N-(2-chlorophenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322769.png)
